molecular formula C24H23NO3 B5815981 ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Cat. No.: B5815981
M. Wt: 373.4 g/mol
InChI Key: HXUBVIRZIHAOIB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Substituted Benzoate (B1203000) Scaffolds in Organic Synthesis

Substituted benzoate scaffolds have a long and rich history in organic synthesis. Benzoic acid and its simple esters, first described in the 16th century, have been foundational building blocks for a myriad of more complex molecules. Early research focused on the fundamental reactivity of the benzene (B151609) ring, such as electrophilic aromatic substitution, which allowed for the introduction of various functional groups onto the aromatic core.

Over the decades, the development of more sophisticated synthetic methodologies, including cross-coupling reactions and advanced functional group manipulations, has enabled chemists to create highly functionalized and structurally diverse benzoate derivatives. This evolution has been driven by the need for novel compounds in materials science and other fields of chemical research. The ability to precisely control the substitution pattern on the benzoate ring is crucial for fine-tuning the electronic and steric properties of the final molecule, making these scaffolds highly adaptable for various research objectives.

Structural Significance and Versatility of the N-Acylamino Moiety

The N-acylamino moiety, also known as an amide group, is a critical functional group in chemistry and biology, most notably forming the backbone of peptides and proteins. wikipedia.orgfrontiersin.org In the context of synthetic molecules like N-acylamino benzoates, this group imparts several significant structural and functional characteristics.

Rationale for Focused Investigation on Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate as a Representative Congener

This compound serves as an excellent case study for understanding the properties of N-acylamino benzoate architectures. This specific congener incorporates several key structural features:

A Substituted Benzoyl Group: The benzoyl portion of the molecule is substituted with a 2-phenylethyl group. This bulky, non-polar substituent is expected to significantly influence the molecule's steric profile and solubility in organic solvents.

An Amide Linker: The N-acylamino bridge connects the two aromatic rings, providing a defined spatial relationship between them while also offering the potential for hydrogen bonding interactions.

The combination of these features makes this compound a molecule of interest for fundamental studies into structure-property relationships. Its synthesis would likely involve the acylation of ethyl 4-aminobenzoate (B8803810) (also known as benzocaine) with 2-(2-phenylethyl)benzoyl chloride. While detailed experimental data for this specific compound is not widely available in the public domain, its constituent parts are well-understood, allowing for reasoned hypotheses about its chemical behavior.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

Property Value
Molecular Formula C24H23NO3
Molecular Weight 373.45 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons of the two benzene rings, the ethyl group protons of the ester, the methylene (B1212753) protons of the phenylethyl group, and a characteristic signal for the N-H proton of the amide.
¹³C NMR Resonances for the carbonyl carbons of the ester and amide, as well as for the various aromatic and aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the ester (around 1710-1730 cm⁻¹), and the C=O stretch of the amide (Amide I band, around 1650-1680 cm⁻¹).

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[[2-(2-phenylethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-2-28-24(27)20-14-16-21(17-15-20)25-23(26)22-11-7-6-10-19(22)13-12-18-8-4-3-5-9-18/h3-11,14-17H,2,12-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUBVIRZIHAOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 2 2 Phenylethyl Benzoyl Amino Benzoate and Its Functional Analogues

Strategic Disconnection Approaches for the Amide Bond Formation in Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

The synthesis of this compound is most logically approached through a retrosynthetic analysis that disconnects the central amide bond. This C-N bond cleavage is a standard strategy in the synthesis of amides and leads to two key precursor molecules: 2-(2-phenylethyl)benzoic acid and ethyl 4-aminobenzoate (B8803810) (commonly known as Benzocaine). This disconnection simplifies the complex target molecule into two readily accessible or synthetically manageable building blocks. The primary forward reaction is, therefore, the formation of the amide bond between the carboxylic acid moiety of the former and the aniline (B41778) nitrogen of the latter.

The formation of the benzoyl amide linkage between 2-(2-phenylethyl)benzoic acid and ethyl 4-aminobenzoate requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with distinct advantages in terms of reactivity, yield, and suppression of side reactions. The choice of reagent and conditions is critical for an efficient synthesis.

Commonly employed reagents fall into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are classic carbodiimides that facilitate amide bond formation by generating a highly reactive O-acylisourea intermediate. peptide.com However, their use can be complicated by the formation of insoluble urea (B33335) byproducts and potential side reactions.

More advanced and efficient reagents are found in the phosphonium and uronium salt families. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high efficiency, fast reaction times, and low rates of side reactions. peptide.comsigmaaldrich.com HATU, in particular, is noted for its superior reactivity due to the anchimeric assistance provided by the pyridine (B92270) nitrogen of its 7-azabenzotriazole core. sigmaaldrich.com

Recent developments have introduced reagents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), which is reported to be even more efficient than HATU and has the advantage of producing water-soluble byproducts, aligning with green chemistry principles. acs.orgresearchgate.net The selection of an appropriate base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), and a suitable aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) is also crucial for optimizing the reaction conditions.

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Reagent Class Example Reagent Activating Group Advantages Disadvantages
Carbodiimide (B86325) DCC, DIC O-acylisourea Cost-effective, widely used. peptide.com Insoluble urea byproduct, potential for side reactions.
Phosphonium Salt PyBOP, PyAOP OBt or OAt ester High efficiency, especially for hindered couplings. sigmaaldrich.com Solutions in DMF have moderate stability.
Aminium/Uronium Salt HBTU, HATU OBt or OAt ester Fast reactions, low side reactions, stable solutions. peptide.comsigmaaldrich.com Generally more expensive than carbodiimides.

| Aminium/Uronium Salt | COMU | Oxyma ester | Highly reactive, water-soluble byproducts, good for green chemistry. acs.orgresearchgate.net | Higher cost. |

Note: OBt = 1-hydroxybenzotriazole; OAt = 1-hydroxy-7-azabenzotriazole.

The synthesis of the benzoate (B1203000) ester linkage is integral to the preparation of the ethyl 4-aminobenzoate precursor. The primary challenge in its synthesis is achieving chemoselectivity, particularly when starting from 4-aminobenzoic acid (PABA). Direct Fischer esterification of PABA with ethanol (B145695) using a strong acid catalyst (like sulfuric acid) is a common method. In this reaction, the acid catalyst protonates the carboxylic acid, making it more electrophilic for attack by ethanol. While the amino group is also basic, under strongly acidic conditions, it is protonated to form an ammonium (B1175870) salt, which deactivates it as a nucleophile, thus preventing self-amidation reactions and ensuring selective esterification.

An alternative and often higher-yielding strategy involves a two-step process starting from 4-nitrobenzoic acid. chemicalbook.comgoogle.com First, the carboxylic acid is esterified with ethanol under acidic conditions. The nitro group is unreactive under these conditions. Subsequently, the nitro group of the resulting ethyl 4-nitrobenzoate (B1230335) is reduced to the primary amine to yield Benzocaine (B179285). This sequence avoids any potential for polymerization or side reactions involving the amino group and often proceeds with high yields for both steps. orgsyn.org This approach offers excellent chemo- and regioselectivity as the two functional groups are manipulated in separate, orthogonal steps.

Synthesis and Derivatization of Key Precursors for this compound

The precursor 2-(2-phenylethyl)benzoic acid is a key intermediate whose synthesis can be accomplished through several routes. One notable method involves the dimetalation of ortho-toluic acid using a strong base like lithium diisopropylamide (LDA). The resulting dilithiated intermediate can then be condensed with various aromatic esters to produce 2-(2-oxo-2-phenylethyl)benzoic acids. tandfonline.combohrium.com Subsequent reduction of the ketone functionality would yield the desired 2-(2-phenylethyl)benzoic acid structure.

Another convenient and improved synthesis has been described, highlighting its role as a key intermediate for more complex molecules. researchgate.netresearchgate.net These syntheses often involve multi-step sequences that may include palladium-catalyzed cross-coupling reactions or Friedel-Crafts-type acylations followed by reduction steps to build the carbon skeleton. The development of these routes focuses on improving yields, reducing the number of steps, and utilizing more benign reagents.

Ethyl 4-aminobenzoate (Benzocaine) is a widely used compound, and its synthesis is well-established. The classical laboratory methods include the direct Fischer esterification of 4-aminobenzoic acid (PABA) with ethanol and an acid catalyst, or the reduction of ethyl 4-nitrobenzoate. chemicalbook.com

The reduction of ethyl 4-nitrobenzoate is the principal industrial method. athabascau.ca This transformation can be achieved using various reducing agents. Traditional methods employ metal/acid combinations such as tin or iron in the presence of hydrochloric acid. orgsyn.orgathabascau.ca While effective, these methods generate significant metallic waste. More advanced and environmentally friendly methods utilize catalytic hydrogenation. The reduction can be performed efficiently using hydrogen gas with a palladium-on-carbon (Pd/C) or platinum oxide (PtO2) catalyst. google.comorgsyn.org This catalytic approach is highly efficient, produces water as the only byproduct, and allows for the recovery and reuse of the catalyst, making it a cornerstone of green chemistry.

A patented method describes a continuous two-step reaction where 4-nitrobenzoic acid is first esterified using a solid acid catalyst and then hydrogenated using a Pd/C catalyst in the same reaction vessel, streamlining the process and enhancing its industrial applicability. google.com

Table 2: Comparison of Synthetic Routes to Ethyl 4-aminobenzoate (Benzocaine)

Starting Material Key Transformation(s) Advantages Disadvantages
4-Aminobenzoic Acid (PABA) Fischer Esterification Single step, atom-economical. Reversible reaction, may require excess alcohol.
4-Nitrobenzoic Acid Esterification, then Nitro Reduction (e.g., Fe/HCl) High yields, avoids amine reactivity issues. chemicalbook.comathabascau.ca Stoichiometric metal waste, harsh acidic conditions.

Sustainable and Scalable Synthetic Pathways for this compound

Creating a sustainable and scalable synthesis for this compound requires an integrated approach that considers the entire synthetic sequence. The principles of green chemistry should be applied at each stage, from the synthesis of the precursors to the final amide coupling step.

For the synthesis of the ethyl 4-aminobenzoate precursor, the route starting from 4-nitrobenzoic acid followed by catalytic hydrogenation is superior in terms of sustainability compared to methods using stoichiometric metal reductants. google.comorgsyn.org The use of heterogeneous catalysts like Pd/C simplifies product purification and minimizes waste.

In the final amide bond formation step, the choice of coupling reagent is paramount. Utilizing modern reagents like COMU, which functions efficiently and produces water-soluble byproducts, can significantly simplify purification and reduce reliance on large volumes of organic solvents for chromatography. acs.org Furthermore, screening for alternative "green" solvents to replace traditional ones like DMF and DCM is an active area of research that can drastically reduce the environmental impact of the synthesis. acs.org

For scalability, transitioning from batch processing to continuous flow chemistry offers significant advantages. Flow reactors can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for easier automation and process control. A two-step continuous-flow synthesis of Benzocaine has already been reported, demonstrating the feasibility of this approach for the precursors. chemicalbook.com Applying a similar strategy to the final amide coupling step could lead to a highly efficient, scalable, and sustainable manufacturing process for this compound.

Exploration of Green Chemistry Principles in Amide Synthesis

The application of green chemistry principles to the synthesis of amides aims to reduce the environmental impact of chemical processes. This involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste. researchgate.net For the synthesis of molecules like this compound, this means moving away from classical activators such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU), which are known for their low atom economy. ucl.ac.ukchemistryforsustainability.org

A key green strategy is the direct condensation of a carboxylic acid with an amine. However, this is challenging due to the formation of a stable ammonium carboxylate salt. themjalab.com To overcome this, researchers are exploring innovative, eco-friendly approaches.

Biocatalysis: Enzymatic catalysis represents a significant advancement in green amide synthesis. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the direct amidation of carboxylic acids and amines in non-aqueous, green solvents like cyclopentyl methyl ether. mdpi.comnih.gov This method offers high yields and purity without the need for additives or intensive purification steps. mdpi.com The reaction proceeds under mild conditions, and the enzyme can often be recycled, further enhancing its sustainability profile. mdpi.comnih.gov

Alternative Solvents and Energy Sources: The choice of solvent is a critical factor in green chemistry. Water is an ideal green solvent, and methods for direct amidation of esters in water, free of metals or additives, have been developed for various amides. chemrxiv.orgrsc.org Where organic solvents are necessary, a focus on greener alternatives is paramount. mdpi.com Additionally, the use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reactions, reduce reaction times, and improve yields, often under solvent-free conditions. researchgate.netnih.govnih.gov For instance, microwave-assisted synthesis of N-heteroaryl amides has been achieved in solvent-free media with reusable catalysts. researchgate.net

The table below summarizes key green chemistry approaches applicable to amide synthesis.

Green StrategyDescriptionExample ApplicationKey Advantages
Biocatalysis Use of enzymes, such as lipases (e.g., CALB), to catalyze amide bond formation. mdpi.comDirect coupling of free carboxylic acids with primary and secondary amines. nih.govHigh selectivity, mild reaction conditions, biodegradability of catalyst, no need for additives. mdpi.com
Green Solvents Replacement of hazardous organic solvents with environmentally benign alternatives like water or bio-based solvents. chemrxiv.orgDirect amidation of esters conducted simply in water. chemrxiv.orgReduced environmental impact, improved safety, potential for simplified workup. rsc.org
Energy Efficiency Use of microwave irradiation or sonochemistry to reduce energy consumption and reaction times. nih.govMicrowave-promoted oxidative amidation of aldehydes. researchgate.netRapid reaction rates, higher yields, operational simplicity. researchgate.netnih.gov
Solvent-Free Reactions Conducting reactions in the absence of a solvent, often by heating a mixture of neat reactants. researchgate.netBoric acid-catalyzed synthesis of amides from a carboxylic acid and urea via direct heating. researchgate.netEliminates solvent waste, simplifies purification, reduces environmental footprint. researchgate.net

Development of Catalytic Systems for Efficient Formation of the this compound Skeleton

The central challenge in synthesizing the this compound skeleton is the efficient formation of the amide bond between 2-(2-phenylethyl)benzoic acid and ethyl 4-aminobenzoate. Catalytic methods that enable this transformation directly from the carboxylic acid and amine are highly sought after as they align with the principles of green and efficient chemistry. sigmaaldrich.com

Organocatalysis: Boronic acid derivatives have emerged as effective organocatalysts for direct amidation at room temperature. sigmaaldrich.com These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. This approach is advantageous as it avoids the use of metals and often proceeds under mild conditions, offering a waste-free alternative to traditional methods. sigmaaldrich.com

Metal-Based Catalysis: A variety of metal-based catalysts have been developed for amide synthesis. Ruthenium pincer complexes, for example, can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas as a byproduct. sigmaaldrich.com Iron, being an abundant and non-toxic metal, is an attractive catalyst. Fe-mediated protocols have been developed for the synthesis of N-aryl amides from nitroarenes and acyl chlorides in water, demonstrating a green and cost-effective approach. rsc.org Furthermore, palladium-catalyzed intramolecular C-H amidation has been used to construct complex heterocyclic systems containing an amide bond, showcasing the power of this transition metal in forming challenging C-N linkages. mdpi.com

Enzymatic Catalysis: As mentioned previously, enzymes provide a powerful catalytic platform. The high specificity and efficiency of biocatalysts like CALB allow for the formation of the amide bond under exceptionally mild conditions, making it a suitable method for complex molecules with sensitive functional groups. mdpi.comnih.gov This enzymatic strategy has been used to prepare a diverse library of amides in excellent yields. nih.gov

The following table details various catalytic systems and their performance in the synthesis of analogous N-aryl benzamides.

Catalyst SystemSubstrate 1Substrate 2ConditionsYield
Boric Acid Carboxylic AcidsAminesRoom TemperatureGood to Excellent
Ruthenium Pincer Complex AlcoholsAminesHeatHigh
Iron (Fe) Dust NitroarenesAcyl ChloridesWater73-80% rsc.org
Candida antarctica Lipase B (CALB) Free Carboxylic AcidsAminesGreen Solvent (e.g., CPME), 60 °CExcellent mdpi.comnih.gov
Palladium (Pd) / AgOAc 2-(1H-indol-1-yl)-N-substituted benzamides(Intramolecular)Toluene, 100 °CUp to 85% mdpi.com

These advanced methodologies, rooted in green chemistry and novel catalysis, provide a clear path toward the efficient and sustainable synthesis of this compound and its functional analogues. By moving beyond stoichiometric reagents and embracing catalytic solutions, chemists can significantly reduce the environmental impact of producing these valuable compounds.

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 4 2 2 Phenylethyl Benzoyl Amino Benzoate Derivatives

Application of High-Resolution NMR Spectroscopy for Conformational Analysis and Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. For ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, both ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a complete picture of its covalent framework and conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum of this molecule is expected to exhibit distinct signals corresponding to its three primary structural components: the ethyl 4-aminobenzoate (B8803810) portion, the 2-(2-phenylethyl)benzoyl moiety, and the amide proton.

Ethyl Ester Group: A characteristic triplet and quartet pattern would be observed for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively, due to spin-spin coupling. The CH₃ protons would likely appear around δ 1.3-1.4 ppm, while the CH₂ protons, being adjacent to the electron-withdrawing oxygen atom, would be deshielded and resonate further downfield, around δ 4.3-4.4 ppm.

Phenylethyl Group: The four aliphatic protons of the 2-phenylethyl group would appear as two triplets around δ 2.9-3.2 ppm, representing the two methylene groups.

Amide Proton: A single, often broad, signal for the N-H proton would be expected in the downfield region, typically between δ 8.0 and 10.0 ppm. Its chemical shift and broadness can be sensitive to solvent, concentration, and temperature, reflecting its involvement in hydrogen bonding.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on all the unique carbon environments within the molecule.

Carbonyl Carbons: Two distinct signals in the highly deshielded region (δ 165-175 ppm) would correspond to the ester and amide carbonyl carbons.

Aromatic Carbons: A series of signals in the δ 110-150 ppm range would represent the aromatic carbons. The chemical shifts would be influenced by the nature and position of the substituents.

Aliphatic Carbons: The ethyl group carbons would appear at approximately δ 14 ppm (CH₃) and δ 60-61 ppm (CH₂). The methylene carbons of the phenylethyl group would be expected around δ 35-40 ppm.

Conformational Analysis: The conformation of the molecule, particularly around the amide bond, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can reveal through-space correlations between protons that are in close proximity, providing insights into the preferred rotational geometry of the aryl rings relative to the amide plane. The degree of restricted rotation around the amide C-N bond can also be studied by variable temperature NMR experiments.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl CH₃1.3-1.4Triplet~7
Ethyl CH₂4.3-4.4Quartet~7
Phenylethyl CH₂2.9-3.2Multiplet-
Aromatic H7.0-8.5Multiplet-
Amide N-H8.0-10.0Singlet (broad)-
Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl CH₃~14
Phenylethyl CH₂35-40
Ethyl CH₂60-61
Aromatic C110-150
Ester C=O165-170
Amide C=O170-175

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₂₄H₂₃NO₃), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its elemental composition.

Fragmentation Pathways: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. This provides valuable structural information by identifying characteristic fragment ions. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the amide and ester functional groups, as well as the phenylethyl side chain.

Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the C-N bond, leading to the formation of acylium ions. In this case, cleavage could result in a [2-(2-phenylethyl)benzoyl]⁺ cation and a neutral ethyl 4-aminobenzoate radical, or vice versa.

Ester Group Fragmentation: The ethyl ester group can undergo fragmentation through the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available.

Phenylethyl Group Fragmentation: The 2-phenylethyl side chain can undergo benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Other Fragmentations: Other potential fragmentations include the loss of small neutral molecules such as CO and H₂O.

A plausible fragmentation pattern is outlined below:

Fragment Ion (m/z) Proposed Structure/Loss
[M]⁺Molecular Ion
[M - 45]⁺Loss of •OCH₂CH₃
[M - 165]⁺Loss of •C₆H₄COOC₂H₅
209[2-(2-phenylethyl)benzoyl]⁺
165[H₂NC₆H₄COOC₂H₅]⁺
120[H₂NC₆H₄CO]⁺
105[C₆H₅CH₂CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the amide and ester groups.

N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands between 3000 and 3100 cm⁻¹. Aliphatic C-H stretches from the ethyl and phenylethyl groups would be observed between 2850 and 3000 cm⁻¹.

C=O Stretches: Two strong carbonyl absorption bands would be present. The ester C=O stretch is expected around 1715-1730 cm⁻¹, while the amide I band (primarily C=O stretch) would appear at a lower frequency, typically in the range of 1650-1680 cm⁻¹, due to resonance.

N-H Bend (Amide II): The amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, would be found around 1510-1550 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the ester group would likely produce a strong band in the 1250-1300 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of non-polar bonds would also be more prominent in the Raman spectrum. The C=C stretching vibrations of the aromatic rings and the C=O stretching vibrations would be readily observable.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-HStretch3300-3400IR
Aromatic C-HStretch3000-3100IR, Raman
Aliphatic C-HStretch2850-3000IR, Raman
Ester C=OStretch1715-1730IR, Raman
Amide C=OAmide I1650-1680IR, Raman
N-H Bend / C-N StretchAmide II1510-1550IR
Aromatic C=CStretch1450-1600IR, Raman
Ester C-OStretch1250-1300IR

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of this compound and its Polymorphs

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant interaction. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of the amide and ester groups can act as hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or two-dimensional sheets of molecules.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings are also likely to play a significant role in the crystal packing. The arrangement of the phenyl rings (face-to-face or edge-to-face) would be revealed by the crystallographic data.

Polymorphism: Organic molecules can often crystallize in multiple forms, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties. A thorough crystallographic study would involve screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature, cooling rate) and characterizing each form by X-ray diffraction.

Interaction Type Potential Donor/Acceptor Groups
Hydrogen BondingDonor: N-H; Acceptors: C=O (amide), C=O (ester)
π-π StackingAromatic rings
van der Waals ForcesAliphatic chains and aromatic rings

Structure Activity Relationship Sar Investigations of Ethyl 4 2 2 Phenylethyl Benzoyl Amino Benzoate Analogues

Systematic Structural Modifications to the Benzoyl and Phenylethyl Moieties and their Influence on Molecular Interactions

Systematic structural modifications of the benzoyl and phenylethyl moieties of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate analogues are crucial for understanding their molecular interactions. The benzoyl group, derived from benzoic acid, and the phenylethyl group can be altered in various ways to probe their roles in binding to biological targets.

Modulation of the Benzoate (B1203000) Ester Group and its Impact on Biological Recognition

The benzoate ester group is a key functional group in many biologically active compounds. hmdb.ca Its modulation can have a significant impact on biological recognition. For instance, the ester can be hydrolyzed by esterases in the body, which can be a factor in both the activation and deactivation of a drug.

The synthesis of various aminobenzoate esters is a common strategy in drug discovery. google.com For example, ethyl 4-aminobenzoate (B8803810), also known as benzocaine (B179285), is a well-known local anesthetic. google.comsigmaaldrich.com The volatility of this starting material can sometimes pose challenges in synthesis. google.com The ester group can also be involved in hydrogen bonding, which can be critical for binding to a biological target. In some crystal structures, intramolecular N-H⋯O hydrogen bonds involving ester or amide groups lead to the formation of stable ring motifs. nih.gov

The electronic properties of the benzoate ring can be modified by introducing substituents. For example, the presence of a nitro group can significantly alter the charge distribution and reactivity of the molecule. nih.gov The dihedral angle between the nitro group and the benzene (B151609) ring can affect the extent of electronic communication between them. nih.gov

Pharmacophore Generation and Ligand-Based Drug Design Strategies for this compound Analogues

Pharmacophore modeling is a powerful ligand-based drug design strategy that can be used to identify the key chemical features responsible for a molecule's biological activity. nih.govnih.gov A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

The generation of a pharmacophore model typically involves the following steps:

Selection of a training set: A set of molecules with known biological activity is selected. nih.gov

Conformational analysis: The conformational space of each molecule in the training set is explored to identify low-energy conformations. nih.gov

Pharmacophore feature identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, are identified among the active molecules. nih.gov

Pharmacophore model generation: A 3D arrangement of these features is generated that is common to all active molecules. nih.gov

Once a pharmacophore model has been generated, it can be used to screen virtual libraries of compounds to identify new molecules that are likely to be active. nih.gov This approach can significantly reduce the time and cost associated with drug discovery. nih.gov

Ligand-based drug design also encompasses other techniques, such as the synthesis and biological evaluation of a series of related compounds to build a structure-activity relationship. nih.gov This information can then be used to design new compounds with improved properties. nih.gov

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model typically involves the following steps:

Data set preparation: A data set of compounds with known biological activities is compiled. nih.gov

Descriptor calculation: A set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound. nih.gov These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., conformational properties). nih.gov

Model building: A statistical method, such as multiple linear regression (MLR) or support vector machines (SVM), is used to build a mathematical model that relates the descriptors to the biological activity. nih.govnih.gov

Model validation: The predictive ability of the model is assessed using various statistical techniques. nih.gov

Mechanistic Studies of Biological Interactions of Ethyl 4 2 2 Phenylethyl Benzoyl Amino Benzoate and Its Derivatives

Investigation of Enzymatic Inhibition/Activation Mechanisms by Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Research into the enzymatic interactions of benzanilide (B160483) derivatives reveals a pattern of targeted inhibition across several enzyme families. Although direct in vitro enzyme assay data for this compound is scarce, studies on analogous structures provide significant insights into potential mechanisms.

Derivatives of benzanilide have demonstrated notable inhibitory effects on various enzymes. For instance, certain 5-styrylbenzamide derivatives have been evaluated for their capacity to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), which are enzymes implicated in neurodegenerative diseases. mdpi.com One derivative, in particular, showed more potent inhibition of β-secretase than the reference standard, quercetin. mdpi.com

In the context of antimicrobial research, a structurally related compound, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), was found to inhibit biotin (B1667282) carboxylase (BC). nih.govsemanticscholar.org This enzyme is a component of acetyl-CoA carboxylase (ACC), which catalyzes a crucial step in fatty acid synthesis. nih.govsemanticscholar.org The inhibition mechanism of SABA1 is considered atypical because it binds to the biotin binding site of the enzyme, and this binding is enhanced in the presence of ADP. semanticscholar.org This is distinct from other known bacterial BC inhibitors that typically target the ATP-binding site. semanticscholar.org

Furthermore, benzanilide derivatives have been investigated for their potential as anti-atherosclerotic agents through the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT). google.com In the realm of oncology, the benzanilide scaffold has been explored for developing anticancer agents that target the epidermal growth factor receptor (EGFR). researchgate.net

Table 1: Enzymatic Inhibition by Benzanilide and Related Derivatives

Derivative Class/CompoundTarget EnzymeObserved Effect/Mechanism
5-Styrylbenzamide derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE), β-secretase (BACE-1)In vitro inhibition; one derivative showed an IC50 value of 6.7 μM against BACE-1. mdpi.com
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)Biotin Carboxylase (BC)Atypical inhibition; binds to the biotin binding site in the presence of ADP. nih.govsemanticscholar.org
Benzanilide derivativesAcyl-CoA:cholesterol acyltransferase (ACAT)Inhibition observed in in vitro assays using rat liver microsomes. google.com
Benzanilide derivativesEpidermal Growth Factor Receptor (EGFR)Investigated as potential anticancer agents targeting EGFR. researchgate.net

Receptor Binding Affinity and Selectivity Profiling for Identified Molecular Targets

The interaction of benzanilide and aminobenzoate derivatives with specific cellular receptors has been a key area of investigation for therapeutic development. These studies aim to characterize the binding affinity and selectivity of the compounds, which are critical determinants of their pharmacological profiles.

One line of research focused on synthesizing benzanilide derivatives with dual activity as α1-adrenoceptor antagonists and steroid 5α-reductase inhibitors. nih.gov This suggests that the benzanilide scaffold can be tailored to interact with adrenergic receptors, which are a class of G protein-coupled receptors.

In a different therapeutic area, aminobenzyloxyarylamide derivatives were designed as selective κ opioid receptor (KOR) antagonists. nih.gov Through radioligand binding assays, researchers identified compounds with high affinity for KOR, with one derivative, compound 1c , showing a Ki of 179.9 nM. nih.gov This work highlights the potential for this class of compounds to modulate opioid receptor activity. nih.gov

Conversely, a study on the effects of various aminobenzoic acid derivatives on ion currents in myelinated nerves concluded that their site of action is likely located on the inside of the nerve membrane. nih.gov However, the findings from this particular study did not suggest binding to a specific pharmacological receptor in the traditional sense. nih.gov

Table 2: Receptor Binding Profiles of Related Derivatives

Derivative ClassTarget Receptor/SiteKey Findings
Benzanilide derivativesα1-AdrenoceptorsSynthesized as dual-acting agents with α1-adrenoceptor antagonistic action. nih.gov
Aminobenzyloxyarylamide derivativesκ Opioid Receptor (KOR)Compound 1c identified as a high-affinity antagonist (Ki = 179.9 nM). nih.gov
Aminobenzoic acid derivativesMyelinated Nerve Ion ChannelsSite of action suggested to be inside the nerve membrane, without binding to a specific receptor. nih.gov

Cellular Pathway Modulation and Downstream Signaling Events Induced by this compound

The binding of a molecule to its target enzyme or receptor initiates a cascade of downstream signaling events that modulate cellular pathways. For derivatives of this compound, these effects are inferred from their impact on specific molecular targets.

The inhibition of biotin carboxylase by the derivative SABA1 directly interferes with the fatty acid synthesis pathway in bacteria. nih.govsemanticscholar.org This disruption is critical as fatty acids are essential for building bacterial cell membranes and for other vital functions.

In eukaryotes, the inhibition of enzymes such as ACAT by benzanilide derivatives would modulate cholesterol metabolism, a key pathway in the development of atherosclerosis. google.com Similarly, the targeting of EGFR by anticancer benzanilides is intended to block signaling pathways that drive tumor cell proliferation and survival. researchgate.net Studies on benzanilide derivatives against the MCF-7 breast cancer cell line have shown they can induce programmed cell death, indicating modulation of apoptotic pathways. researchgate.net

A well-established mechanism for structural analogues of 4-aminobenzoic acid (PABA), such as sulfonamides, is the competitive inhibition of dihydropteroate (B1496061) synthase. nih.govmdpi.com This enzyme is crucial in the folate synthesis pathway. nih.gov By blocking this step, these derivatives prevent the production of folic acid, a necessary precursor for the synthesis of purines and thymidylate, ultimately halting DNA synthesis and cell replication. nih.govmdpi.com

Exploration of Antimicrobial Activity Mechanisms of Ethyl 4-aminobenzoate (B8803810) Derivatives

Derivatives of 4-aminobenzoic acid and its ethyl ester, ethyl 4-aminobenzoate (benzocaine), have long been recognized for their antimicrobial potential. The mechanisms underlying this activity are varied and target different essential processes in microbial cells.

A primary mechanism of action for many PABA derivatives is the disruption of the folate metabolic pathway. nih.gov Because many pathogenic bacteria and fungi must synthesize their own folic acid, while humans obtain it from their diet, this pathway is an excellent target for selective toxicity. nih.gov Sulfonamides, for example, act as competitive inhibitors of dihydropteroate synthase, an enzyme that uses PABA as its substrate. nih.govmdpi.com

Another identified mechanism involves the inhibition of bacterial DNA gyrase, an enzyme that is a type of topoisomerase essential for DNA replication. researchgate.net Certain compounds derived from benzocaine (B179285) have been found to bind to and inhibit this enzyme, leading to a decrease in DNA synthesis. researchgate.net

Disruption of the bacterial cell membrane integrity is another proposed mechanism of action. researchgate.net Furthermore, as discussed previously, the inhibition of fatty acid synthesis via the enzyme biotin carboxylase represents a validated mechanism for novel antibacterial agents. nih.govsemanticscholar.org The simple chemical modification of PABA has been shown to yield compounds with broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net

Table 3: Mechanisms of Antimicrobial Activity for Ethyl 4-aminobenzoate Derivatives

Mechanism of ActionTarget Pathway/EnzymeTarget Organisms
Folate Synthesis InhibitionDihydropteroate SynthaseBacteria, Fungi, Protozoa. nih.govmdpi.com
DNA Replication InhibitionDNA Gyrase (Topoisomerase)Bacteria. researchgate.net
Fatty Acid Synthesis InhibitionBiotin Carboxylase (BC)Pseudomonas aeruginosa, Escherichia coli. nih.govsemanticscholar.org
Cell Membrane DisruptionBacterial Cell MembraneBacteria. researchgate.net

Advanced Functionalization and Application of Ethyl 4 2 2 Phenylethyl Benzoyl Amino Benzoate

Covalent and Non-Covalent Strategies for Immobilization on Support Materials

The immobilization of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate onto solid supports is a critical step for its application in areas such as heterogeneous catalysis, affinity chromatography, and solid-phase synthesis. Both covalent and non-covalent strategies can be envisioned, leveraging the distinct chemical features of the molecule.

Covalent Immobilization:

Covalent attachment provides a robust and stable means of anchoring the molecule to a support material. The primary functional groups on this compound that can be targeted for covalent linkage are the ethyl ester and the aromatic rings.

One common approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled to amine-functionalized supports, such as silica (B1680970) gel or polymer resins, using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Alternatively, the aromatic rings of the molecule can be functionalized to introduce reactive groups. For instance, electrophilic aromatic substitution reactions, such as nitration followed by reduction to an amine, can provide a handle for attachment to supports functionalized with complementary reactive groups like isothiocyanates or N-hydroxysuccinimide (NHS) esters.

Immobilization StrategyFunctional Group TargetedSupport Material Functional GroupCoupling Chemistry
Amide Bond FormationCarboxylic acid (after ester hydrolysis)AmineCarbodiimide (B86325) (DCC, EDC)
Isothiocyanate CouplingAmine (after aromatic functionalization)IsothiocyanateThiourea bond formation
NHS Ester CouplingAmine (after aromatic functionalization)N-hydroxysuccinimide esterAmide bond formation

Non-Covalent Immobilization:

Non-covalent immobilization strategies offer a milder alternative to covalent methods, preserving the structural integrity of the molecule. These methods rely on weaker, reversible interactions between the molecule and the support material.

For this compound, several non-covalent interactions can be exploited. The presence of two phenyl rings and a benzoyl group allows for significant π-π stacking interactions with graphitic materials like graphene oxide or carbon nanotubes.

Immobilization StrategyKey InteractionSupport Material
π-π StackingAromatic ringsGraphene, Carbon Nanotubes
Hydrogen BondingAmide and ester groupsSilica, Alumina, Functionalized Polymers
Van der Waals ForcesEntire moleculeVarious solid supports

Design and Synthesis of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools in chemical biology for visualizing and tracking biological processes. This compound can be chemically modified to create fluorescent or affinity-based probes.

Fluorescent Probes:

To design a fluorescent probe, a fluorophore must be covalently attached to the core structure. A common strategy involves modifying the benzoate (B1203000) portion of the molecule. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing fluorophore, such as a derivative of fluorescein (B123965) or rhodamine, using carbodiimide chemistry.

Another approach is to introduce a reactive group onto one of the aromatic rings, as described for covalent immobilization, and then react it with a fluorophore that has a complementary functional group. The choice of fluorophore and the linker used for its attachment are critical for maintaining the desired photophysical properties and biological activity of the resulting probe.

Affinity-Based Probes:

Affinity-based probes typically incorporate a "handle" that allows for the selective isolation of the probe and its interacting partners. Biotin (B1667282) is a widely used handle due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin.

Similar to the synthesis of fluorescent probes, the benzoate moiety can be functionalized to allow for the attachment of a biotin tag. This can be achieved by coupling the carboxylic acid (obtained after ester hydrolysis) to an amine-functionalized biotin derivative. The resulting biotinylated probe can be used in pull-down assays to identify proteins or other biomolecules that interact with the this compound scaffold.

Probe TypeReporter GroupAttachment StrategyPotential Application
FluorescentFluorescein, RhodamineAmide coupling to benzoate moietyCellular imaging, Target localization
Affinity-BasedBiotinAmide coupling to benzoate moietyProtein pull-down assays, Target identification

Development of Analytical Methodologies for Detection and Quantification in Complex Matrices

The detection and quantification of this compound in complex, non-clinical matrices such as environmental water or soil samples require sensitive and selective analytical methods. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

Sample Preparation:

Prior to instrumental analysis, a sample preparation step is usually necessary to extract and concentrate the analyte from the complex matrix and remove interfering substances. For water samples, solid-phase extraction (SPE) is a common technique. A sorbent material, such as a C18-functionalized silica, can be used to retain the relatively nonpolar this compound from the aqueous matrix, after which it can be eluted with an organic solvent.

For soil samples, a solvent extraction method, such as pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), can be employed to transfer the analyte into a suitable solvent. A subsequent clean-up step, for instance, using SPE, may be required to remove co-extracted matrix components.

Chromatographic Analysis:

HPLC with UV Detection: HPLC coupled with a UV detector is a robust method for the quantification of this compound, which contains multiple chromophores. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. The detection wavelength can be optimized based on the UV-Vis spectrum of the compound.

LC-MS/MS: For higher sensitivity and selectivity, especially in very complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. This provides a high degree of confidence in the identification and quantification of the target compound.

GC-MS: Given its volatility, this compound could also be amenable to analysis by GC-MS. This would typically involve a temperature-programmed separation on a capillary column followed by electron ionization (EI) and mass spectrometric detection. GC-MS can provide excellent chromatographic resolution and characteristic fragmentation patterns for structural confirmation.

Analytical TechniqueSample PreparationSeparation PrincipleDetection PrincipleKey Advantages
HPLC-UVSolid-Phase Extraction (SPE)Reversed-phase chromatographyUV AbsorbanceRobust, widely available
LC-MS/MSSPE, QuEChERSReversed-phase chromatographyMass-to-charge ratio of fragment ionsHigh sensitivity and selectivity
GC-MSSolvent Extraction, SPEVolatility-based separationMass-to-charge ratio of fragment ionsHigh resolution, structural information

Emerging Research Perspectives and Future Directions for Ethyl 4 2 2 Phenylethyl Benzoyl Amino Benzoate

Integration with Chemoinformatics and Artificial Intelligence for De Novo Design

The field of drug discovery has been revolutionized by the integration of computational tools, and a molecule like ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is an ideal candidate for such an approach. Chemoinformatics and artificial intelligence (AI) offer powerful methods for de novo drug design, where novel molecular structures are generated and optimized computationally before synthesis. benthamscience.comnih.gov

Generative AI algorithms, including Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on vast libraries of known molecules to learn the underlying principles of chemical structure and bonding. frontiersin.org These trained models can then generate new molecules from scratch. nih.gov For a compound like this compound, a generative model could be used to explore the surrounding "chemical space" by decorating its core scaffold with different functional groups to create a virtual library of analogs.

Computational tools are crucial for predicting the physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of these newly designed molecules. researchgate.netresearchgate.net This in silico screening allows researchers to prioritize candidates with desirable drug-like properties, saving significant time and resources. tandfonline.comopenmedicinalchemistryjournal.com For the title compound, a chemoinformatic analysis would involve calculating key molecular descriptors, which AI models use to predict its behavior.

DescriptorPredicted Value/SignificanceRole in AI-Driven Design
Molecular Weight~389.45 g/mol (Calculated)Influences solubility, permeability, and diffusion. AI models often use this as a primary filter.
LogP (Lipophilicity)Predicted to be highCrucial for predicting membrane permeability and oral bioavailability. AI optimizes this value to balance solubility and absorption.
Topological Polar Surface Area (TPSA)Predicted to be moderateEstimates the polar surface area, which correlates with transport properties. Used in AI models to predict cell penetration. researchgate.net
Hydrogen Bond Donors/AcceptorsLow count (1 donor, 4 acceptors)Key parameters for predicting binding affinity to biological targets. Generative models can modify the structure to optimize these interactions.

De novo design methodologies can be broadly categorized as structure-based or ligand-based. nih.gov If a biological target is known, structure-based design uses the 3D structure of the target's active site to build a molecule that fits perfectly. tandfonline.com Conversely, if the target structure is unknown but active ligands exist, ligand-based methods generate molecules with similar properties to the known binders. nih.gov The benzanilide (B160483) scaffold of this compound could be used in either approach to design new, potentially bioactive compounds. acs.org

Exploration of Novel Synthetic Routes and Catalytic Systems for Efficiency Enhancements

The central feature of this compound is the amide bond connecting the two aromatic rings. The formation of amide bonds is one of the most common reactions in medicinal chemistry. durham.ac.uk Traditional methods often require harsh conditions or the use of stoichiometric activating agents, which generate significant chemical waste. ucl.ac.uk Modern research focuses on developing direct, catalytic amidation methods that are more efficient and align with the principles of green chemistry. mdpi.com

The synthesis of the title compound would involve the coupling of two key precursors: 2-(2-phenylethyl)benzoic acid and ethyl 4-aminobenzoate (B8803810). A significant challenge in this specific synthesis could be the steric hindrance caused by the bulky 2-phenylethyl group on the benzoic acid, which can slow down the reaction.

Recent advances in catalysis offer promising solutions. Boron-based catalysts, such as boronic acids, have emerged as highly effective for direct amidation by activating the carboxylic acid under relatively mild conditions, often requiring only the removal of water. durham.ac.ukrsc.org Similarly, catalysts based on metals like titanium, zirconium, and hafnium have been shown to facilitate direct amide formation with high efficiency. ucl.ac.ukdiva-portal.org These catalytic systems are attractive because they operate with low catalyst loadings and produce water as the only byproduct, enhancing atom economy. durham.ac.uk

Catalytic SystemTypical ConditionsAdvantagesPotential Challenges
Boronic AcidsToluene or xylene, azeotropic refluxGood functional group tolerance, readily available, low toxicity. durham.ac.ukrsc.orgRequires high temperatures and efficient water removal.
Group (IV) Metals (Ti, Zr, Hf)Organic solvent (e.g., DMSO), 70-110 °CHigh efficiency, can be reusable, mild conditions. mdpi.comdiva-portal.orgCatalyst sensitivity to air and moisture.
Palladium-NHC ComplexesHigh temperatures (~110 °C), requires a baseOffers different reactivity pathways, especially for aryl amides. mdpi.comHigh cost of palladium, potential for side reactions.
Enzyme-Catalyzed (e.g., Lipase)Aqueous or organic media, mild temperaturesHigh selectivity, environmentally benign.Limited substrate scope, slower reaction rates.

Exploring these modern catalytic approaches could lead to a highly efficient, scalable, and environmentally friendly synthesis of this compound and its derivatives. Furthermore, multicomponent reactions, such as the Ugi reaction, offer innovative pathways to construct complex, amide-containing molecules in a single step from simple starting materials, providing another avenue for novel synthetic exploration. nih.gov

Potential as a Scaffold for Rational Design of Advanced Functional Molecules

A molecular scaffold is a core structure upon which new molecules can be built. mdpi.com this compound is an excellent candidate for a versatile scaffold due to its distinct chemical regions, each amenable to modification. Rational design involves making deliberate, structure-based modifications to a lead compound to improve its properties, such as potency, selectivity, or metabolic stability. rug.nlmdpi.com

The benzanilide core of the molecule is a well-established pharmacophore found in numerous biologically active compounds. acs.orgnih.gov By using this core as a rigid linker, the two appended groups—the phenylethyl moiety and the ethyl benzoate (B1203000) moiety—can be positioned in three-dimensional space to interact with specific biological targets.

Key modification points for rational design include:

The Phenylethyl "Tail": The substitution pattern on this terminal phenyl ring can be altered to enhance binding affinity or specificity. Structure-activity relationship (SAR) studies on related phenethylamine (B48288) derivatives have shown that even small changes to this part of a molecule can dramatically affect biological activity. nih.govbiomolther.org

The Ethyl Benzoate "Head": The ester group can be hydrolyzed to the corresponding carboxylic acid, which could serve as a key interaction point with a biological target, or it could be converted into other functional groups (e.g., amides, alcohols) to modulate solubility and binding properties. Para-aminobenzoic acid (PABA) and its derivatives are recognized as valuable building blocks in medicinal chemistry for this reason. nih.govnih.gov

The Central Benzanilide Core: The aromatic rings of the benzanilide scaffold can be substituted with various groups (e.g., halogens, methoxy (B1213986) groups) to fine-tune the molecule's electronic properties and conformation, potentially improving its selectivity for a target. acs.org

Modification SiteExample ModificationPotential Impact on Function
Terminal Phenyl RingAddition of hydroxyl or methoxy groupsIncrease hydrogen bonding potential; alter metabolic stability. nih.gov
Ethyl Ester GroupHydrolysis to carboxylic acidIntroduce a charged interaction point; increase solubility. nih.gov
Benzoate RingIntroduction of a chlorine or fluorine atomModify electronic properties and membrane permeability.
Phenylethyl LinkerShortening or lengthening the ethyl chainChange the spatial orientation and flexibility of the terminal phenyl ring.

Q & A

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodological Approach :
  • Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) to minimize racemization.
  • Implement process analytical technology (PAT) for real-time monitoring during pilot-scale production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.